3-Methoxy-N-(1-methylpiperidin-4-yl)-4-nitrobenzamide 3-Methoxy-N-(1-methylpiperidin-4-yl)-4-nitrobenzamide
Brand Name: Vulcanchem
CAS No.: 876126-59-9
VCID: VC4129735
InChI: InChI=1S/C14H19N3O4/c1-16-7-5-11(6-8-16)15-14(18)10-3-4-12(17(19)20)13(9-10)21-2/h3-4,9,11H,5-8H2,1-2H3,(H,15,18)
SMILES: CN1CCC(CC1)NC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])OC
Molecular Formula: C14H19N3O4
Molecular Weight: 293.32

3-Methoxy-N-(1-methylpiperidin-4-yl)-4-nitrobenzamide

CAS No.: 876126-59-9

Cat. No.: VC4129735

Molecular Formula: C14H19N3O4

Molecular Weight: 293.32

* For research use only. Not for human or veterinary use.

3-Methoxy-N-(1-methylpiperidin-4-yl)-4-nitrobenzamide - 876126-59-9

Specification

CAS No. 876126-59-9
Molecular Formula C14H19N3O4
Molecular Weight 293.32
IUPAC Name 3-methoxy-N-(1-methylpiperidin-4-yl)-4-nitrobenzamide
Standard InChI InChI=1S/C14H19N3O4/c1-16-7-5-11(6-8-16)15-14(18)10-3-4-12(17(19)20)13(9-10)21-2/h3-4,9,11H,5-8H2,1-2H3,(H,15,18)
Standard InChI Key VMXVRIYTWVAOEC-UHFFFAOYSA-N
SMILES CN1CCC(CC1)NC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])OC
Canonical SMILES CN1CCC(CC1)NC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a benzamide backbone substituted with a methoxy group (-OCH3_3) at the 3-position and a nitro group (-NO2_2) at the 4-position. The amide nitrogen is linked to a 1-methylpiperidin-4-yl moiety, introducing a tertiary amine within a six-membered ring. This configuration contributes to its moderate lipophilicity (log P ~6.1) and solubility in polar solvents like dimethylformamide (DMF) .

Key structural features include:

  • Methoxy Group: Enhances electron-donating capacity, potentially influencing antioxidant activity.

  • Nitro Group: Introduces electron-withdrawing effects, stabilizing the aromatic ring and affecting reactivity .

  • Piperidine Ring: Facilitates interactions with enzymes through hydrogen bonding and hydrophobic interactions .

Physicochemical Characteristics

PropertyValue
Molecular Weight293.32 g/mol
Melting PointNot reported
Boiling PointNot reported
Solubility (pH 7.4)90 μM
Log P6.1
Log D (7.4)4.2
PAMPA Permeability49 × 106^{-6} cm/s

The high log P indicates significant lipophilicity, mitigated by protonation of the piperidine’s tertiary amine at physiological pH, improving aqueous solubility .

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via a two-step process:

  • Activation of 3-Methoxy-4-nitrobenzoic Acid: Reacted with HBTU (O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and triethylamine in DMF under inert atmosphere .

  • Amide Coupling: The activated intermediate is coupled with 1-methylpiperidin-4-amine (CAS 41838-46-4) at 20°C for 16 hours, yielding the target compound in 86–90% efficiency .

Reaction Scheme:

3-Methoxy-4-nitrobenzoic acid+1-Methylpiperidin-4-amineHBTU, Et3N, DMF3-Methoxy-N-(1-methylpiperidin-4-yl)-4-nitrobenzamide\text{3-Methoxy-4-nitrobenzoic acid} + \text{1-Methylpiperidin-4-amine} \xrightarrow{\text{HBTU, Et}_3\text{N, DMF}} \text{3-Methoxy-N-(1-methylpiperidin-4-yl)-4-nitrobenzamide}

Process Optimization

Key factors influencing yield include:

  • Solvent Choice: DMF ensures solubility of both reactants and intermediates.

  • Coupling Reagents: HBTU outperforms other reagents (e.g., EDCI) in minimizing side reactions .

  • Temperature: Room temperature (20°C) prevents decomposition of the nitro group .

Biological Activities and Mechanistic Insights

Enzyme Inhibition

The piperidine moiety enables interactions with kinase domains. In structural analogs (e.g., 16k), similar substituents inhibit anaplastic lymphoma kinase (ALK) with IC50_{50} values of 17 nM and bromodomain-containing protein 4 (BRD4) . Molecular docking studies suggest:

  • Hydrogen bonding between the amide carbonyl and kinase active-site residues.

  • Hydrophobic interactions between the piperidine ring and enzyme pockets .

Computational and Theoretical Studies

Molecular Docking

Docking simulations of related benzamides into BRD4’s acetyllysine-binding site reveal:

  • Key hydrogen bonds between the amide and Asn140.

  • Conservation of water-mediated interactions with pyrimidine and thiophene substituents .

Electronic Properties

Time-dependent density functional theory (TD-DFT) analyses predict absorption maxima near 350 nm, attributed to π→π* transitions in the nitro-aromatic system . The nitro group’s electron-withdrawing nature reduces the HOMO energy, enhancing redox stability .

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

CompoundALK IC50_{50} (nM)BRD4 IC50_{50} (nM)Log D (7.4)
3-Methoxy-N-(1-methylpiperidin-4-yl)-4-nitrobenzamide17454.2
3-Ethoxy analog (4b)28624.5
3-Isobutoxy analog (4a)35785.1

Larger alkoxy groups (e.g., isobutoxy) increase lipophilicity but reduce potency, suggesting steric hindrance at the binding site .

Applications in Medicinal Chemistry

Dual Kinase-Bromodomain Inhibition

Analog 16k demonstrates dual inhibition of ALK and BRD4, positioning 3-methoxy-N-(1-methylpiperidin-4-yl)-4-nitrobenzamide as a template for hybrid inhibitors in oncology .

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